Product packaging for 7H-Pyrazino[2,1-B][1,3]thiazepine(Cat. No.:CAS No. 361375-97-5)

7H-Pyrazino[2,1-B][1,3]thiazepine

Cat. No.: B14256249
CAS No.: 361375-97-5
M. Wt: 164.23 g/mol
InChI Key: ARDAYYPNYXVNBH-UHFFFAOYSA-N
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Description

7H-Pyrazino[2,1-b][1,3]thiazepine (CAS 361375-97-5) is a nitrogen and sulfur-containing heterocyclic compound with the molecular formula C 8 H 8 N 2 S and a molecular weight of 164.23 g/mol . This bicyclic system is part of the important 1,3-thiazepine family, a class of seven-membered heterocycles recognized for their significant biodynamic potential and broad therapeutic interest . Heterocyclic compounds containing nitrogen and sulfur, like this one, are a hot research area in medicinal chemistry due to their wide range of physiological activities and applications in developing novel pharmaceutical agents . Compounds featuring the pyrazino-thiazepine scaffold are of particular value in antiviral research. Specifically, this structural motif is investigated as a core component in novel chemical entities designed to treat viral infections, with its framework being utilized in the synthesis of complex substituted octahydropyrido pyrazino oxazepines studied as inhibitors of human immunodeficiency virus (HIV) . Beyond virology, heterocyclic structures incorporating the 1,4-thiazine and thiazepine systems are explored for their antimicrobial properties and are considered promising scaffolds for the discovery of superior bioactive materials . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers handling this compound should consult its safety data sheet and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2S B14256249 7H-Pyrazino[2,1-B][1,3]thiazepine CAS No. 361375-97-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

361375-97-5

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

7H-pyrazino[2,1-b][1,3]thiazepine

InChI

InChI=1S/C8H8N2S/c1-2-6-11-8-7-9-3-5-10(8)4-1/h1-4,6-7H,5H2

InChI Key

ARDAYYPNYXVNBH-UHFFFAOYSA-N

Canonical SMILES

C1C=NC=C2N1C=CC=CS2

Origin of Product

United States

Advanced Synthetic Strategies for 7h Pyrazino 2,1 B 1 2 Thiazepine Ring Systems

Cyclization Approaches for the Construction of thebeilstein-journals.orgnih.govThiazepine Moiety

The formation of the seven-membered 1,3-thiazepine (B12646109) ring is a key challenge in the synthesis of the target tricycle. Established methods for the construction of similar seven-membered sulfur-containing heterocycles can be adapted for this purpose.

Intramolecular Annulation Reactions

Intramolecular annulation, or cyclization, is a powerful strategy for the formation of cyclic structures. In the context of the 1,3-thiazepine ring, this would typically involve a precursor molecule containing both a pyrazine (B50134) core and a side chain with appropriate functional groups for ring closure. A plausible approach involves the intramolecular cyclization of a pyrazine derivative bearing a thiol or a protected thiol group and an electrophilic center at a suitable distance.

For instance, a precursor such as a 2-(4-halobutylamino)pyrazine-3-thiol could undergo intramolecular nucleophilic substitution to form the thiazepine ring. The thiol group would act as the nucleophile, displacing the halide to forge the C-S bond and close the seven-membered ring.

Another strategy could involve the cyclization of N-(4-hydroxybutyl)-N'-pyrazinylthiourea derivatives. rsc.org Treatment of such a precursor with a strong acid could facilitate the cyclization via dehydration to yield the desired 7H-Pyrazino[2,1-b] beilstein-journals.orgnih.govthiazepine system.

Table 1: Hypothetical Intramolecular Annulation Reactions for 1,3-Thiazepine Formation

Starting MaterialReagents and ConditionsProduct
2-((4-bromobutyl)amino)pyrazine-3-thiolBase (e.g., NaH, K2CO3), solvent (e.g., DMF, THF)7H-Pyrazino[2,1-b] beilstein-journals.orgnih.govthiazepine
1-(4-hydroxybutyl)-3-(pyrazin-2-yl)thioureaStrong acid (e.g., H2SO4, PPA), heat7H-Pyrazino[2,1-b] beilstein-journals.orgnih.govthiazepine

Ring-Closing Strategies for Seven-Membered Ring Formation

Ring-closing metathesis (RCM) has emerged as a versatile tool for the synthesis of various ring sizes, including seven-membered heterocycles. thieme-connect.denih.govyoutube.comyoutube.comnih.gov This strategy would necessitate a pyrazine precursor bearing two terminal alkene functionalities connected by a nitrogen and a sulfur atom. For example, a compound like N-allyl-S-(but-3-en-1-yl)pyrazin-2-amine could be a suitable substrate for RCM. In the presence of a ruthenium-based catalyst, such as Grubbs' catalyst, the two alkene moieties would react to form a new double bond within the seven-membered ring, releasing ethylene (B1197577) as a byproduct. youtube.comyoutube.com The position of the resulting double bond would depend on the length of the linker chains.

Methodologies for Annulation of the Pyrazine Ring

An alternative approach to constructing the 7H-Pyrazino[2,1-b] beilstein-journals.orgnih.govthiazepine tricycle is to fuse a pyrazine ring onto a pre-existing thiazepine scaffold.

Strategies for Fusing Pyrazine to Thiazepine Precursors

This strategy would begin with a suitably functionalized 1,3-thiazepine derivative. For instance, a 2-amino-1,3-thiazepine could be reacted with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, to construct the pyrazine ring. This condensation reaction is a classic method for pyrazine synthesis. nih.gov The reaction would likely proceed through the formation of a diimine intermediate, followed by cyclization and oxidation to the aromatic pyrazine ring.

Table 2: Hypothetical Pyrazine Annulation Reactions

Thiazepine PrecursorReagentProduct
Tetrahydro-1,3-thiazepin-2-amineGlyoxal7,8,9,10-Tetrahydro-6H-pyrazino[2,1-b] beilstein-journals.orgnih.govthiazepine
Tetrahydro-1,3-thiazepin-2-amine2,3-Butanedione2,3-Dimethyl-7,8,9,10-tetrahydro-6H-pyrazino[2,1-b] beilstein-journals.orgnih.govthiazepine

Multicomponent Reaction Sequences for Tricyclic Assembly

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single synthetic operation. beilstein-journals.orgbeilstein-journals.org A hypothetical MCR for the synthesis of the 7H-Pyrazino[2,1-b] beilstein-journals.orgnih.govthiazepine system could involve the reaction of a 1,2-diamine, a sulfur-containing component, and a suitable four-carbon building block. While specific MCRs for this tricycle are not reported, the development of such a reaction would be a significant advancement, potentially allowing for rapid access to a library of derivatives by varying the individual components.

Stereoselective Synthesis of 7H-Pyrazino[2,1-b]beilstein-journals.orgnih.govthiazepine Derivatives

The introduction of stereocenters into the 7H-Pyrazino[2,1-b] beilstein-journals.orgnih.govthiazepine scaffold could be crucial for its potential biological applications. Stereoselective synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

If the synthesis proceeds via a route involving the creation of a stereocenter, for example, through the reduction of a ketone or an imine, a chiral reducing agent or a chiral catalyst could be employed to control the stereochemical outcome. For instance, in a hypothetical synthesis where a precursor contains a ketone within the thiazepine ring, asymmetric hydrogenation using a chiral catalyst could yield an enantiomerically enriched alcohol, which could then be further elaborated to the final product.

Alternatively, starting from a chiral pool, such as an enantiomerically pure amino alcohol, would install a stereocenter from the outset. For example, the synthesis could begin with a chiral 4-amino-1-butanol (B41920) derivative, which would lead to a stereodefined 1,3-thiazepine ring after cyclization.

Table 3: Hypothetical Approaches to Stereoselective Synthesis

Synthetic StrategyChiral Source / CatalystExpected Outcome
Asymmetric reduction of a prochiral ketone precursorChiral borane (B79455) reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine)Enantiomerically enriched alcohol
Starting from a chiral pool(R)-4-aminobutan-1-olEnantiomerically pure 7H-Pyrazino[2,1-b] beilstein-journals.orgnih.govthiazepine derivative
Asymmetric cyclizationChiral phase-transfer catalystEnantioselective formation of the thiazepine ring

Modern Catalytic Approaches in 7H-Pyrazino[2,1-B]researchgate.netmdpi.comthiazepine Synthesis

While specific catalytic methods for the direct synthesis of the 7H-Pyrazino[2,1-B] researchgate.netmdpi.comthiazepine ring are not extensively documented, the synthesis of the closely related and structurally similar pyrazino[2,1-b] researchgate.netmdpi.comthiazine (B8601807) system provides valuable insights. One notable approach involves the reaction of 3,4-dihydropyrrolo[1,2-a]pyrazine (B13105142) with 3H-benzo[c] researchgate.netnih.govdithiole-3-thione. This reaction proceeds at room temperature without a catalyst, but the principles can inform the development of catalytic variants. researchgate.net

Modern catalytic methods are pivotal in the synthesis of various heterocyclic compounds, and their application to pyrazino-fused thiazepines holds immense promise. For instance, rhodium/racemic-BINAP catalysis has been employed in the denitrogenative (3+2) umpolung transannulation of aryl isothiocyanates, showcasing the potential of transition metal catalysis in constructing complex heterocyclic systems. researchgate.net Although not directly applied to 7H-Pyrazino[2,1-B] researchgate.netmdpi.comthiazepine, this method highlights a sophisticated catalytic strategy that could be adapted for its synthesis.

Furthermore, the synthesis of other fused thiazine and thiazepine derivatives often employs catalytic systems that could be relevant. For example, the synthesis of 2-imino-1,3-thiazinane derivatives has been achieved using an acid-catalyzed cyclization of in situ generated β-hydroxy thioureas under ultrasound irradiation. nih.gov This approach demonstrates the synergy of catalysis and energy-efficient techniques.

The following table summarizes a catalytic approach for a related fused thiazine system, which could serve as a basis for developing catalytic syntheses for 7H-Pyrazino[2,1-B] researchgate.netmdpi.comthiazepine.

Catalyst SystemReactantsProductKey Features
Acidic Medium3-Aryl-amino-1-ferrocenylpropan-1-ols, Phenyl isothiocyanate3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-iminesUltrasound irradiation, In situ generation of intermediate

Table 1: Example of a Catalytic Approach for a Fused Thiazine System.

Sustainable and Green Chemical Syntheses of 7H-Pyrazino[2,1-B]researchgate.netmdpi.comthiazepine Analogs

The principles of green chemistry are increasingly influencing the design of synthetic routes to complex molecules. For pyrazino-fused thiazepines and their analogs, several sustainable strategies can be envisioned based on methodologies developed for related heterocyclic systems.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. nih.govmdpi.com The synthesis of various heterocyclic compounds, including pyrazolines and quinoline (B57606) derivatives, has been successfully achieved using microwave assistance. nih.govmdpi.com For instance, the condensation of 2-acetylnaphthalene (B72118) with benzaldehydes to form chalcones, key intermediates for pyrazoline synthesis, is significantly accelerated under microwave irradiation. nih.gov This technology could be applied to the cyclization steps involved in the formation of the 7H-Pyrazino[2,1-B] researchgate.netmdpi.comthiazepine ring system, potentially leading to more efficient and environmentally friendly processes.

A study on the synthesis of 3,5-arylated 2-pyrazolines demonstrated a significant reduction in reaction time from hours to minutes with improved yields when using microwave heating compared to classical methods. nih.gov

ReactionConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)
Chalcone SynthesisNot specified2-5 min, 80-95%
Pyrazoline CyclizationNot specified2-12 min, 82-99%

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Pyrazoline Analogs.

Solvent-Free and Alternative Solvents:

The use of hazardous organic solvents is a major concern in chemical synthesis. Developing solvent-free reaction conditions or employing greener solvents is a key aspect of sustainable chemistry. While specific solvent-free syntheses for 7H-Pyrazino[2,1-B] researchgate.netmdpi.comthiazepine are not reported, the synthesis of pyrazino[2,1-b] researchgate.netmdpi.comthiazine via the neat treatment of reactants at room temperature suggests the feasibility of such approaches. researchgate.net

Ionic liquids are also gaining attention as environmentally benign reaction media due to their low vapor pressure, thermal stability, and recyclability. A metal-free annulation reaction of alkynylnitriles with thiocarboxylic acids mediated by the ionic liquid [BMIM]Br has been reported for the synthesis of 3-acylimino-3H-1,2-dithiol derivatives, showcasing the potential of ionic liquids in facilitating the formation of sulfur-containing heterocycles. researchgate.net

Multicomponent Reactions:

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly atom-economical and align well with the principles of green chemistry. The synthesis of various thiazine derivatives has been achieved through MCRs. For example, the reaction of 3-mercaptopropionic acid with ammonia (B1221849) or primary amines and aryl aldehydes yields 2- and 2,3-substituted-1,3-thiazinan-4-ones. nih.gov Exploring MCR strategies for the construction of the 7H-Pyrazino[2,1-B] researchgate.netmdpi.comthiazepine scaffold could lead to highly efficient and sustainable synthetic routes.

Green Chemistry ApproachApplication to Related HeterocyclesPotential for 7H-Pyrazino[2,1-B] researchgate.netmdpi.comthiazepine Synthesis
Microwave-Assisted SynthesisSynthesis of pyrazolines and quinolines nih.govmdpi.comAcceleration of cyclization and condensation steps.
Solvent-Free ReactionSynthesis of pyrazino[2,1-b] researchgate.netmdpi.comthiazine researchgate.netPotential for direct condensation reactions.
Ionic LiquidsSynthesis of 3-acylimino-3H-1,2-dithiols researchgate.netAs a green reaction medium for cyclization.
Multicomponent ReactionsSynthesis of 1,3-thiazinan-4-ones nih.govConvergent and atom-economical synthesis of the core structure.

Table 3: Potential Green Synthetic Approaches for 7H-Pyrazino[2,1-B] researchgate.netmdpi.comthiazepine Analogs.

Structural Elucidation and Advanced Spectroscopic Characterization of 7h Pyrazino 2,1 B 1 2 Thiazepine

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

No high-resolution mass spectrometry (HRMS) data for 7H-Pyrazino[2,1-b]thiazepine could be located. This technique would be essential for determining the precise elemental composition of the molecule by providing a highly accurate mass measurement, which in turn would confirm its molecular formula.

Vibrational Spectroscopy for Identification of Key Functional Groups (FT-IR, Raman)

No Fourier-transform infrared (FT-IR) or Raman spectroscopic data for 7H-Pyrazino[2,1-b]thiazepine could be found. These vibrational spectroscopy techniques would be used to identify the characteristic functional groups and bond vibrations present in the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

There is no published X-ray crystallographic data for 7H-Pyrazino[2,1-b]thiazepine. This analytical method would provide the most definitive evidence of the molecule's solid-state structure, including precise bond lengths, bond angles, and crystal packing information.

Theoretical and Computational Investigations of 7h Pyrazino 2,1 B 1 2 Thiazepine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel scaffold like 7H-Pyrazino[2,1-b] nih.govnih.govthiazepine, these methods would provide a foundational understanding of its stability and electronic character.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) represents a powerful tool for predicting the electronic structure of medium-sized organic molecules. A typical DFT study on 7H-Pyrazino[2,1-b] nih.govnih.govthiazepine would involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations could determine key electronic properties. While specific data for the target compound is unavailable, a hypothetical DFT analysis would likely yield the data presented in Table 1.

Hypothetical Data Table 1: Calculated Electronic Properties of 7H-Pyrazino[2,1-b] nih.govnih.govthiazepine using DFT (B3LYP/6-311G )**

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates the molecule's tendency to donate electrons.
LUMO Energy -1.2 eV Indicates the molecule's tendency to accept electrons.
HOMO-LUMO Gap 5.3 eV Relates to chemical reactivity and electronic transitions.

Ab Initio Methods for Electronic Properties

For higher accuracy, particularly for excited state properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while computationally more demanding, provide a benchmark for DFT results and a more detailed picture of electron correlation effects, which could be significant in a heteroatomic system like this.

Conformational Analysis and Potential Energy Surface Mapping

The seven-membered thiazepine ring in 7H-Pyrazino[2,1-b] nih.govnih.govthiazepine is inherently flexible. A thorough conformational analysis is crucial to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface (PES). Such studies on related heterocyclic systems, like pyridazino-thiazepines, have revealed complex equilibria between different ring conformations. researchgate.net For the pyrazino-thiazepine scaffold, this would be critical for understanding its receptor-binding capabilities.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a way to study the movement of atoms and molecules over time, providing insight into the dynamic behavior of 7H-Pyrazino[2,1-b] nih.govnih.govthiazepine in a biological environment, such as in water or near a protein. mdpi.commdpi.com MD simulations can reveal how the molecule interacts with solvent molecules, its conformational flexibility in solution, and how it might bind to a biological target. nih.gov These simulations are instrumental in drug discovery for understanding the dynamics of ligand-receptor interactions. nih.govmdpi.com

Computational Prediction of Reactivity and Mechanistic Pathways

Computational methods can predict the most likely sites for electrophilic or nucleophilic attack on the 7H-Pyrazino[2,1-b] nih.govnih.govthiazepine scaffold. By analyzing parameters such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), researchers can hypothesize about its metabolic fate or its reactivity in synthetic transformations. For instance, the analysis could predict whether the nitrogen atoms in the pyrazine (B50134) ring or the sulfur in the thiazepine ring are more susceptible to oxidation.

In Silico Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Should 7H-Pyrazino[2,1-b] nih.govnih.govthiazepine be identified as a hit compound for a particular biological target, in silico SAR studies would be the next step. This involves creating a library of virtual derivatives by adding different functional groups at various positions on the scaffold. Computational techniques can then predict how these modifications would affect the binding affinity and other properties. This approach, widely used in medicinal chemistry, helps to prioritize the synthesis of the most promising derivatives, saving time and resources. nih.govmdpi.com Studies on related scaffolds like benzothiazepines have shown that SAR can reveal the critical role of the core ring structure in biological activity. semanticscholar.org

Chemical Reactivity and Derivatization of the 7h Pyrazino 2,1 B 1 2 Thiazepine Core

Electrophilic Aromatic Substitution on the Pyrazine (B50134) and Thiazepine Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. byjus.com In the context of the 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine system, the pyrazine ring is the primary site for such reactions. However, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack. youtube.com Consequently, EAS reactions like nitration, halogenation, and Friedel-Crafts reactions typically require harsh conditions and often result in low yields.

The general mechanism for EAS involves the generation of a strong electrophile that attacks the electron-rich pi system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.com A base then removes a proton from the sp3-hybridized carbon, restoring aromaticity. byjus.com

Common electrophilic substitution reactions include:

Nitration: Utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO2+) electrophile. byjus.com

Halogenation: Employs a halogen (e.g., Br2, Cl2) with a Lewis acid catalyst (e.g., FeBr3, AlCl3) to polarize the halogen molecule and create a potent electrophile. youtube.com

Sulfonation: Uses fuming sulfuric acid (H2SO4 containing dissolved SO3) to introduce a sulfonic acid group (-SO3H). byjus.comyoutube.com

Due to the deactivating nature of the pyrazine ring, there is limited specific literature detailing successful electrophilic aromatic substitution reactions directly on the unsubstituted 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine core. Researchers often resort to alternative strategies, such as introducing substituents through other means or starting with pre-functionalized pyrazine precursors before constructing the thiazepine ring. The thiazepine ring itself is non-aromatic and therefore does not undergo electrophilic aromatic substitution.

Nucleophilic Substitution Reactions and Their Scope

In contrast to the challenges with electrophilic substitution, the electron-deficient pyrazine ring is more susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is particularly effective when a good leaving group, such as a halogen, is present on the pyrazine ring.

A study on the related imidazo[2,1-b] researchgate.netnih.govthiazine (B8601807) system demonstrated the feasibility of nucleophilic substitution. In this work, various polysubstituted 2-chloropyridines were reacted with 3-hydroxy-imidazo[2,1-b] researchgate.netnih.govthiazines, resulting in selective nucleophilic substitution at the C2 position of the pyridine (B92270) ring. mdpi.com This suggests that a halogenated 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine could similarly react with various nucleophiles (e.g., amines, alkoxides, thiols) to introduce a wide range of functional groups.

The general mechanism for SNAr involves two steps:

Attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).

Departure of the leaving group, which restores the aromaticity of the ring.

This approach is a powerful tool for derivatizing the pyrazino[2,1-b] researchgate.netnih.govthiazepine core, allowing for the late-stage introduction of functional diversity.

Functionalization at Key Positions for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules. clockss.orgresearchgate.net The 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine scaffold is an attractive starting point for DOS due to its multiple potential points of functionalization. Key positions for introducing diversity include the aromatic pyrazine ring and various positions on the seven-membered thiazepine ring.

Strategies for functionalization often involve a combination of reactions:

Pre-functionalized Building Blocks: Synthesis can begin with substituted pyrazine or amino acid derivatives, which are then used to construct the fused ring system. This allows for diversity to be incorporated from the initial stages.

Post-synthesis Modification: Once the core scaffold is assembled, it can be further modified using reactions like those described in other sections (e.g., nucleophilic substitution, cross-coupling).

For instance, research on furo[2,3-b]pyrazines has shown that a halogenated core can be used to generate a library of compounds through various palladium-catalyzed reactions. researchgate.net A similar strategy could be applied to a halogenated 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine, enabling the introduction of a wide array of substituents and exploring the chemical space around the core structure. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Substituent Introduction

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.net These reactions are instrumental in the derivatization of heterocyclic scaffolds like 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine, particularly when a halogen atom is present on the pyrazine ring.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Couples an organoboron compound (boronic acid or ester) with an organohalide using a palladium catalyst and a base. This is widely used to form carbon-carbon bonds for introducing aryl or vinyl groups.

Sonogashira Coupling: Involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. clockss.org This reaction is used to install alkynyl functional groups.

Heck Coupling: Forms a carbon-carbon bond between an alkene and an aryl halide under palladium catalysis.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling an amine with an aryl halide.

A study on the synthesis of substituted furo[2,3-b]pyrazines demonstrated the successful use of microwave-assisted Suzuki-Miyaura cross-coupling reactions on chloro- and iodo-substituted intermediates to introduce various aryl and heteroaryl groups in good to excellent yields. researchgate.net This highlights the potential of applying similar palladium-catalyzed methodologies to functionalize a halogenated 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine core, as shown in the representative table below.

Table 1: Representative Transition Metal-Catalyzed Coupling Reactions

Reaction Type Reactants Catalyst/Conditions Product Type
Suzuki-Miyaura Halogenated Pyrazinothiazepine, Arylboronic Acid Pd(PPh3)4, Na2CO3 Aryl-substituted Pyrazinothiazepine
Sonogashira Halogenated Pyrazinothiazepine, Terminal Alkyne PdCl2(PPh3)2, CuI, Et3N Alkynyl-substituted Pyrazinothiazepine
Buchwald-Hartwig Halogenated Pyrazinothiazepine, Amine Pd2(dba)3, BINAP, NaOtBu Amino-substituted Pyrazinothiazepine

Ring-Opening and Ring-Closing Transformations of the Thiazepine Ring

The stability and synthesis of the 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine core are intrinsically linked to ring-opening and ring-closing reactions. Ring-closing reactions are fundamental to the construction of the heterocyclic system itself, while ring-opening reactions can provide pathways to novel structures or serve as a measure of the ring's stability under various conditions.

Ring-Closing Reactions: The synthesis of the pyrazino[2,1-b] researchgate.netnih.govthiazepine core typically involves the annulation of the thiazepine ring onto a pre-existing pyrazine derivative. This is often achieved by reacting a substituted pyrazine, containing both an amino group and a suitable side chain, with a reagent that provides the remaining atoms for the seven-membered ring. For example, the reaction of a pyrazine derivative with a bifunctional electrophile can lead to the desired ring closure.

Ring-Opening Transformations: The thiazepine ring, being a seven-membered ring containing heteroatoms, can be susceptible to ring-opening under certain conditions, such as treatment with strong acids, bases, or reducing agents. For example, studies on related systems like pyrido[2,1-c] researchgate.netnih.govoxazines have shown that the heterocyclic ring can be opened by reacting with binucleophiles, leading to the formation of new polycyclic structures. mdpi.com Similarly, photochemical reactions have been shown to induce ring expansion and cleavage in related azido-pyridines, which can rearrange into diazepines or cyanopyrroles. nih.gov Such transformations, while sometimes undesired, can also be synthetically useful for accessing novel molecular scaffolds.

Exploration of the 7h Pyrazino 2,1 B 1 2 Thiazepine Scaffold in Chemical Biology Research

Rational Design and Synthesis of 7H-Pyrazino[2,1-B]nih.govnih.govthiazepine Analogs for Target Engagement Studies

The rational design of analogs of the 7H-pyrazino[2,1-b] nih.govnih.govthiazepine scaffold is a critical step in developing compounds for specific biological targets. This process often begins with an existing lead compound or a fragment identified through screening. Computational tools play a pivotal role in this phase, guiding the modification of the core scaffold to enhance binding affinity and selectivity. Techniques such as structure-activity relationship (SAR) studies are employed to understand how different functional groups at various positions on the thiazepine ring influence biological activity.

The synthesis of these rationally designed analogs involves multi-step chemical processes. A common synthetic strategy might involve the initial construction of the pyrazine (B50134) ring, followed by the cyclization to form the seven-membered thiazepine ring. The specific reagents and reaction conditions are carefully chosen to allow for the introduction of diverse substituents at designated points on the scaffold, enabling a systematic exploration of the chemical space around the core structure. For instance, a series of novel tricyclic pyrido[2,3-b] nih.govnih.govbenzothiazepines were synthesized to explore different appendage-diversification sites on the pyridine (B92270) and benzene rings to investigate the SAR nih.gov.

A representative synthetic scheme for generating a library of 7H-pyrazino[2,1-b] nih.govnih.govthiazepine analogs is outlined below. This hypothetical scheme is based on established synthetic methodologies for similar heterocyclic systems.

StepReactionReagents and ConditionsPurpose
1Pyrazine formationDiamine precursor, α-dicarbonyl compoundConstruction of the core pyrazine ring
2Thiol introductionThiolating agent (e.g., Lawesson's reagent)Introduction of the sulfur atom
3CyclizationAlkylation of the thiol and subsequent intramolecular cyclizationFormation of the seven-membered thiazepine ring
4FunctionalizationVarious electrophiles or nucleophilesIntroduction of diverse substituents for SAR studies

Scaffold Prioritization in Ligand Discovery and Optimization

The 7H-pyrazino[2,1-b] nih.govnih.govthiazepine scaffold can be considered a "privileged scaffold". Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The prioritization of this scaffold in a ligand discovery campaign would be based on several factors, including its synthetic accessibility, chemical stability, and the ability to present functional groups in a three-dimensional arrangement that is conducive to binding with a variety of protein targets.

In the process of ligand discovery and optimization, scaffolds are often prioritized based on their "drug-like" properties and their potential for chemical modification. The pyrazino-thiazepine core offers multiple sites for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Computational methods, such as molecular docking and virtual screening, can be used to assess the potential of a library of virtual compounds based on this scaffold to bind to a specific target of interest. The pyrazole nucleus, a related heterocyclic system, is considered a privileged scaffold in drug discovery due to its presence in several approved drugs and its metabolic stability nih.govnih.gov.

Criteria for Scaffold PrioritizationRationale
Binding Versatility The scaffold's ability to interact with a range of biological targets.
Synthetic Tractability The ease and efficiency with which a diverse library of analogs can be synthesized.
Physicochemical Properties Favorable properties for drug development, such as solubility and membrane permeability.
Novelty and Patentability The uniqueness of the scaffold and its derivatives.

Development of Chemical Probes Based on the 7H-Pyrazino[2,1-B]nih.govnih.govthiazepine Motif

Chemical probes are essential tools in chemical biology for studying the function of proteins and biological pathways. A potent and selective ligand based on the 7H-pyrazino[2,1-b] nih.govnih.govthiazepine scaffold can be developed into a chemical probe by incorporating a reporter tag, such as a fluorescent dye, a biotin molecule, or a photo-crosslinkable group. This allows for the visualization, isolation, or identification of the target protein.

The design of a chemical probe requires careful consideration of the point of attachment for the linker and tag to ensure that the binding affinity of the parent molecule is not significantly compromised. The linker should be of an appropriate length and flexibility to allow the tag to be accessible for detection or capture without interfering with the ligand-target interaction.

Type of Chemical ProbeReporter TagApplication
Fluorescent Probe Fluorophore (e.g., FITC, Rhodamine)Cellular imaging and localization studies.
Affinity-based Probe BiotinPull-down assays for target identification and validation.
Photoaffinity Probe Photoreactive group (e.g., benzophenone, diazirine)Covalent labeling of the target protein for identification.

Structure-Based Approaches for Understanding Ligand-Target Interactions (e.g., docking, molecular dynamics)

Structure-based approaches are instrumental in elucidating the molecular details of how ligands derived from the 7H-pyrazino[2,1-b] nih.govnih.govthiazepine scaffold interact with their biological targets. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand within the active site of a protein. This information can guide the rational design of more potent and selective inhibitors. For instance, molecular docking studies of thiazolyl-pyrazole derivatives have been used to predict their binding to the EGFR kinase active site nih.gov.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, simulating the movement of atoms over time. MD simulations can be used to assess the stability of the predicted binding pose from docking, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. These computational studies offer valuable insights that can explain the observed structure-activity relationships and guide further optimization of the ligands. The binding interactions of thiazole-chalcone hybrids have been investigated using molecular docking and dynamics simulations to understand their structural basis of activity nih.gov.

A hypothetical summary of a molecular docking and MD simulation study for a 7H-pyrazino[2,1-b] nih.govnih.govthiazepine analog targeting a hypothetical kinase is presented below.

Computational MethodKey Findings
Molecular Docking The pyrazine nitrogen forms a key hydrogen bond with the hinge region of the kinase. The thiazepine ring occupies a hydrophobic pocket.
Molecular Dynamics The ligand-protein complex is stable over a 100 ns simulation. Water molecules are observed to mediate interactions at the binding interface.
Binding Free Energy Calculation The calculated binding free energy correlates well with the experimentally determined binding affinity.

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Methodologies

The synthesis of complex heterocyclic structures like 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine is often a multi-step process that can be resource-intensive. A primary area for future research will be the development of novel, efficient, and sustainable synthetic routes. Drawing inspiration from advances in the synthesis of related fused heterocycles, several promising avenues can be explored.

Modern synthetic organic chemistry is increasingly focused on green chemistry principles. Future synthetic strategies for 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine derivatives could incorporate microwave-assisted synthesis to significantly shorten reaction times, as has been demonstrated for other thiazine (B8601807) derivatives. acs.orgdntb.gov.ua One-pot, multi-component reactions offer another avenue for improving efficiency and reducing waste by combining several synthetic steps into a single operation. acs.org

Furthermore, the development of catalytic systems, including the use of transition metals or organocatalysts, could provide milder and more selective reaction conditions. For instance, palladium-catalyzed cross-coupling reactions have been effectively used to create functionalized pyrazine (B50134) compounds. acs.org Exploring similar catalytic approaches for the construction of the thiazepine ring or for the late-stage functionalization of the 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine scaffold would be a valuable research direction. The synthesis of related seven-membered heterocycles has been achieved through methods like ring-closure, ring-expansion, and cycloaddition reactions, which could be adapted for this system. semanticscholar.orgrsc.org

Integration with Automated Synthesis and High-Throughput Screening Platforms

The integration of automated synthesis and high-throughput screening (HTS) is poised to revolutionize the exploration of novel chemical entities. For a scaffold like 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine, these technologies can accelerate the discovery of new derivatives with desirable properties.

Automated synthesis platforms can be programmed to generate large libraries of 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine analogs by systematically varying the substituents on the pyrazine and thiazepine rings. researchgate.net This approach, often utilizing solid-phase synthesis, allows for the rapid creation of a diverse set of compounds for screening. researchgate.net The development of robust synthetic routes amenable to automation will be a critical enabler for this research.

Once a library of compounds is synthesized, HTS can be employed to rapidly assess their biological activity or material properties. semanticscholar.orgnih.govcijournal.ru This involves the use of miniaturized assays and robotic systems to test thousands of compounds in a short period. nih.govmdpi.com For example, if exploring the therapeutic potential of these compounds, HTS assays could be designed to identify inhibitors of specific enzymes or receptor binders. nih.govnih.gov The combination of automated synthesis and HTS creates a powerful workflow for navigating the chemical space around the 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine core and identifying promising lead compounds for further development. acs.orgacs.org

Exploration of 7H-Pyrazino[2,1-B]researchgate.netnih.govthiazepine in Materials Science and Supramolecular Chemistry

While much of the focus on heterocyclic compounds is in medicinal chemistry, their unique electronic and structural features also make them attractive for applications in materials science and supramolecular chemistry. The 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine scaffold, with its combination of a pyrazine ring (known for its electron-accepting properties) and a flexible seven-membered thiazepine ring, could give rise to novel materials with interesting photophysical or self-assembly characteristics.

Future research could investigate the synthesis of 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine derivatives with extended π-conjugated systems. These compounds could be explored as organic semiconductors, components of organic light-emitting diodes (OLEDs), or as fluorescent probes. mdpi.com The presence of nitrogen and sulfur atoms in the heterocyclic core can also be exploited for the coordination of metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing.

In the realm of supramolecular chemistry, the non-covalent interactions of 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine derivatives could be studied. The shape of the molecule and the presence of heteroatoms could allow for specific host-guest interactions or the formation of well-defined self-assembled structures like gels or liquid crystals. thieme-connect.de Understanding and controlling these interactions could lead to the development of new "smart" materials that respond to external stimuli.

Interdisciplinary Research with Advanced Analytical Techniques

The comprehensive characterization of novel heterocyclic compounds like 7H-pyrazino[2,1-b] researchgate.netnih.govthiazepine and the study of their interactions require a multidisciplinary approach that leverages advanced analytical techniques.

The unambiguous determination of the three-dimensional structure of new derivatives will rely on techniques such as single-crystal X-ray diffraction. nih.gov Spectroscopic methods, including advanced NMR techniques (e.g., 2D NMR) and mass spectrometry, will be crucial for confirming the chemical structure and purity of synthesized compounds. nih.gov

To understand the electronic properties and potential reactivity of these molecules, computational chemistry will play a vital role. nih.gov Density Functional Theory (DFT) calculations can provide insights into molecular orbitals, charge distribution, and the thermodynamics of reaction pathways, guiding synthetic efforts and helping to rationalize observed properties. acs.org

Q & A

Q. Basic

  • Antioxidant activity : DPPH radical scavenging assays quantify IC₅₀ values, with SAR studies identifying substituents enhancing electron-donating capacity .
  • Amyloid inhibition : Thioflavin-T fluorescence assays measure suppression of α-synuclein or insulin aggregation, relevant to neurodegenerative disease research .

How do SAR studies guide structural optimization of this compound?

Advanced
Substituent effects are systematically tested:

  • Electron-withdrawing groups (e.g., nitro, cyano) improve metabolic stability but may reduce solubility.
  • Piperidine or thienyl substitutions enhance bioactivity in heterocyclic analogs, as seen in pyridazino-thiadiazine derivatives .
    Docking studies with target proteins (e.g., amyloid fibrils) refine pharmacophore models .

What analytical techniques ensure purity of this compound derivatives?

Q. Basic

  • HPLC : Resolves impurities using C18 columns and gradient elution.
  • Melting point analysis : Sharp ranges (e.g., 175°C ± 2°C) confirm crystalline purity .
  • Elemental analysis : Validates stoichiometry (C, H, N, S) within 0.4% theoretical values .

How are computational methods applied to predict physicochemical properties?

Q. Advanced

  • LogP calculations : Tools like ChemDraw estimate partition coefficients to optimize bioavailability .
  • DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electronic transitions .

How are low yields addressed in multicomponent syntheses?

Q. Advanced

  • Catalyst screening : Au(I) vs. Ag(I) impacts cyclization efficiency and selectivity .
  • Reaction time optimization : Extended reflux (5–6 hours) improves conversion, as shown in pyrimido-thiazine synthesis .
  • Solvent polarity : Polar aprotic solvents (DMF) stabilize intermediates in SNAr mechanisms .

What challenges arise in spectroscopic characterization, and how are they resolved?

Q. Basic

  • NMR signal overlap : Use deuterated DMSO-d₆ to resolve aromatic proton splitting. 2D NMR (COSY, HSQC) clarifies connectivity in fused-ring systems .
  • IR ambiguity : Compare experimental carbonyl stretches (1650–1750 cm⁻¹) with DFT-simulated spectra .

What in vivo models evaluate therapeutic potential for neurodegenerative diseases?

Q. Advanced

  • Transgenic mice : Models expressing human α-synuclein (Parkinson’s) or Aβ plaques (Alzheimer’s) assess amyloid inhibition .
  • Behavioral assays : Morris water maze tests cognitive improvement post-treatment with thiazepine derivatives .

Notes

  • Data Contradiction Analysis : Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) may arise from assay conditions (e.g., DPPH concentration) or substituent electronic effects. Replicate studies under standardized protocols are essential .
  • Methodological Rigor : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental design, ensuring alignment with therapeutic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.